2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-5-YL)ACETAMIDE
Overview
Description
2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-5-YL)ACETAMIDE is a complex organic compound that combines the structural features of adamantane, piperazine, and benzothiadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-5-YL)ACETAMIDE typically involves multiple steps:
Formation of the Adamantane-Piperazine Intermediate: This step involves the reaction of adamantane with piperazine under specific conditions to form the intermediate compound.
Coupling with Benzothiadiazole: The intermediate is then coupled with benzothiadiazole through a series of reactions, including acylation and condensation, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and benzothiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-5-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its structural properties.
Biological Studies: Researchers can use the compound to study its interactions with biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Adamantan-1-yl)-1-piperazinyl]-N-(2,5-dichlorophenyl)acetamide
- 2-[4-(Adamantan-1-yl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide
Uniqueness
2-[4-(ADAMANTAN-1-YL)-1-PIPERAZINYL]-N-(2,1,3-BENZOTHIADIAZOL-5-YL)ACETAMIDE is unique due to the presence of the benzothiadiazole moiety, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific interactions with biological or material systems.
Properties
IUPAC Name |
2-[4-(1-adamantyl)piperazin-1-yl]-N-(2,1,3-benzothiadiazol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5OS/c28-21(23-18-1-2-19-20(10-18)25-29-24-19)14-26-3-5-27(6-4-26)22-11-15-7-16(12-22)9-17(8-15)13-22/h1-2,10,15-17H,3-9,11-14H2,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMQXZUMJXEIGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC3=NSN=C3C=C2)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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